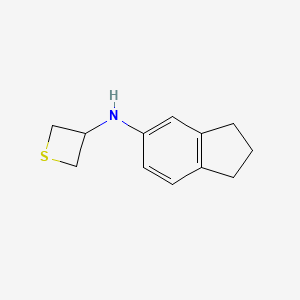
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a specialized chemical compound known for its unique molecular structure. This compound features a bromomethyl group, a trimethylsilyl-ethynyl group, and a benzenesulfonyl fluoride moiety, making it a versatile building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves multiple steps. One common method includes the bromination of a benzenesulfonyl fluoride derivative followed by the introduction of the trimethylsilyl-ethynyl group through a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in palladium-catalyzed coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce various substituted aromatic compounds.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophiles, while the trimethylsilyl-ethynyl group can participate in coupling reactions. The sulfonyl fluoride moiety can interact with specific enzymes and proteins, potentially inhibiting their activity by forming stable covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: This compound shares the bromomethyl and trimethylsilyl groups but lacks the sulfonyl fluoride moiety.
4-[(Trimethylsilyl)ethynyl]benzaldehyde: This compound contains the trimethylsilyl-ethynyl group but has an aldehyde group instead of the bromomethyl and sulfonyl fluoride groups.
Uniqueness
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications
Propriétés
Formule moléculaire |
C12H14BrFO2SSi |
|---|---|
Poids moléculaire |
349.29 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H14BrFO2SSi/c1-18(2,3)7-6-11-8-10(9-13)4-5-12(11)17(14,15)16/h4-5,8H,9H2,1-3H3 |
Clé InChI |
WFOCWDDRVBJLGX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C=CC(=C1)CBr)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


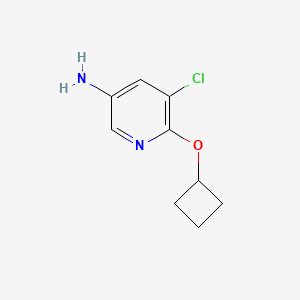

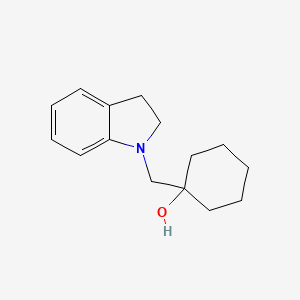
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
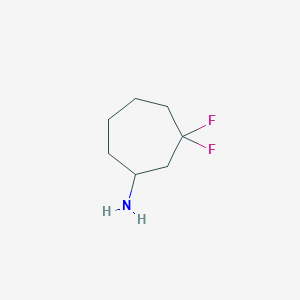
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)

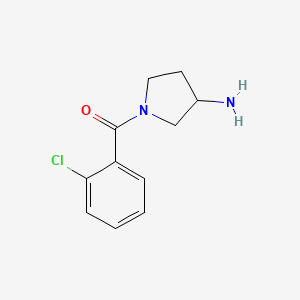
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)

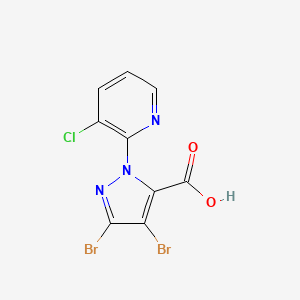
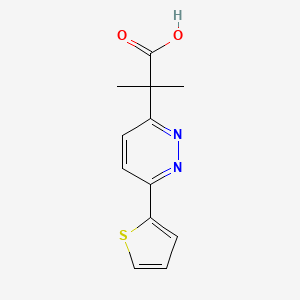
![5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
